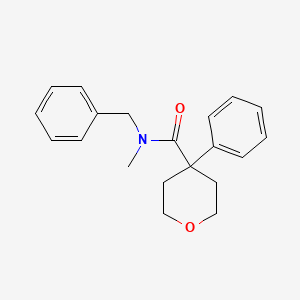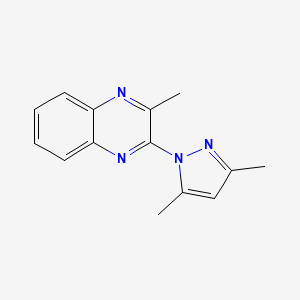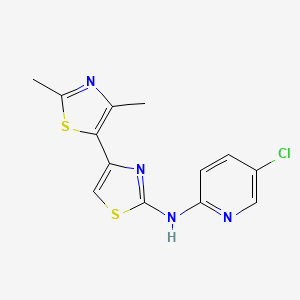
N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BMPPC) is a chemical compound with potential therapeutic applications in the treatment of various diseases. This compound is a pyran derivative that has been synthesized and studied extensively in recent years.
科学的研究の応用
N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
作用機序
The mechanism of action of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is an enzyme that degrades dopamine. Inhibition of MAO-B can result in increased dopamine levels in the brain, which can protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce the expression of tumor suppressor genes, inhibit the formation of amyloid beta plaques, and protect dopaminergic neurons. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
実験室実験の利点と制限
N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and its purity can be easily verified using various analytical techniques. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its relatively low potency compared to other compounds.
将来の方向性
There are several future directions for the study of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as Huntington's disease, multiple sclerosis, and stroke. Another direction is to study the structure-activity relationship of this compound and its derivatives to improve its potency and selectivity. Finally, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability, which can enhance its therapeutic efficacy.
合成法
The synthesis of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyl-2-butanone with benzylamine and methylamine in the presence of acetic acid. This reaction results in the formation of this compound as a white crystalline powder. The yield of this reaction is relatively high, and the purity of the compound can be easily verified using various analytical techniques such as NMR, IR, and HPLC.
特性
IUPAC Name |
N-benzyl-N-methyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-21(16-17-8-4-2-5-9-17)19(22)20(12-14-23-15-13-20)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFVNAFZDXBPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)







![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)